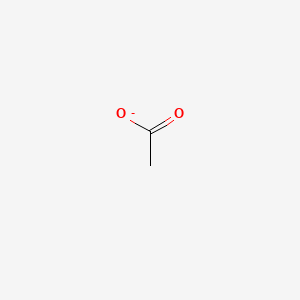

Acetate

描述

Structure

3D Structure

属性

CAS 编号 |

71-50-1 |

|---|---|

分子式 |

C2H3O2- |

分子量 |

59.04 g/mol |

IUPAC 名称 |

acetate |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/p-1 |

InChI 键 |

QTBSBXVTEAMEQO-UHFFFAOYSA-M |

SMILES |

CC(=O)[O-] |

规范 SMILES |

CC(=O)[O-] |

其他CAS编号 |

71-50-1 |

产品来源 |

United States |

Metabolic Pathways of Acetate

Acetate Biosynthesis and Production Pathways

This compound can be produced through several metabolic routes, primarily stemming from the breakdown of carbohydrates, particularly pyruvate (B1213749) and acetyl-CoA. These pathways are crucial for carbon overflow metabolism, energy generation under specific conditions, and maintaining metabolic balance.

Pyruvate-Derived this compound Formation

Pyruvate, the end product of glycolysis, serves as a key branching point in metabolism. Under certain conditions, it can be directly converted to this compound through enzymatic action.

Pyruvate oxidase (PoxB) is a peripheral membrane enzyme that catalyzes the oxidative decarboxylation of pyruvate, directly yielding this compound and carbon dioxide. uniprot.orgunam.mxsigmaaldrich.com This reaction is coupled to the electron transport chain via ubiquinone in some organisms. uniprot.orgunam.mx PoxB requires flavin adenine (B156593) dinucleotide (FAD), thiamine (B1217682) pyrophosphate (TPP), and magnesium as cofactors for its catalytic activity. sigmaaldrich.com Thiamine activates PoxB. sigmaaldrich.com

The PoxB pathway is often induced during the late exponential and stationary phases of growth, particularly under aerobic conditions or stress, contributing to this compound overflow metabolism in bacteria like Escherichia coli. pnas.orgd-nb.info While the Pta-AckA pathway is typically the dominant route for this compound production during exponential growth, PoxB can play a more significant role under specific conditions. d-nb.info Studies in Lactobacillus plantarum and Streptococcus pneumoniae have utilized PoxB to study pyruvate metabolism. sigmaaldrich.com

The catalytic mechanism of pyruvate oxidase involves several steps. The TPP cofactor is activated, followed by a nucleophilic attack on the carbonyl carbon of pyruvate. ebi.ac.uk Decarboxylation of pyruvate then occurs while it is covalently attached to the TPP cofactor. ebi.ac.uk A single electron is transferred from a high-energy TPP enamine intermediate to FAD. ebi.ac.uk

The pyruvate dehydrogenase complex (PDC) is a multi-enzyme complex that primarily catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, linking glycolysis to the citric acid cycle. wikipedia.orglibretexts.orgbionity.com While its main product is acetyl-CoA, under certain conditions, side reactions or alternative activities associated with the PDC or related enzymes might contribute to minor this compound production. However, the primary and well-characterized pathways for this compound formation from pyruvate involve enzymes like pyruvate oxidase. The PDC reaction itself converts pyruvate to acetyl-CoA, not directly to this compound. wikipedia.orglibretexts.orgbionity.com

Acetyl-CoA to this compound Conversion

Acetyl-CoA, a central metabolic intermediate produced from various pathways including glycolysis and fatty acid oxidation, can be converted to this compound through distinct enzymatic routes.

The phosphotransacetylase (Pta)-acetate kinase (AckA) pathway is a major route for this compound production in many bacteria and some eukaryotes. nih.govpnas.orgnih.gov This two-step pathway converts acetyl-CoA to this compound with the concomitant production of ATP through substrate-level phosphorylation. nih.govpnas.orgresearchgate.net

In the first step, phosphotransacetylase (Pta) catalyzes the reversible transfer of the acetyl group from acetyl-CoA to inorganic phosphate (B84403) (Pi), forming acetyl phosphate (AcP) and coenzyme A (CoA). nih.govnih.govresearchgate.netnih.gov

Reaction 1: Pta Activity Acetyl-CoA + Pi ⇌ Acetyl Phosphate + CoA

Acetyl phosphate is a high-energy intermediate. pnas.org In the second step, this compound kinase (AckA) catalyzes the transfer of the phosphoryl group from acetyl phosphate to ADP, yielding this compound and ATP. nih.govpnas.orgresearchgate.netacs.org

Reaction 2: AckA Activity Acetyl Phosphate + ADP ⇌ this compound + ATP

This pathway is particularly important for energy generation in fermentative organisms and contributes to this compound overflow under conditions of high glucose uptake and metabolism, where the rate of acetyl-CoA formation exceeds the capacity of the citric acid cycle. pnas.orgnih.gov The Pta-AckA pathway is generally reversible, allowing for this compound assimilation when this compound is available in the environment. pnas.orgresearchgate.net

Research findings have provided insights into the mechanisms of Pta and AckA. Structural and functional studies of Pta from Methanosarcina thermophila suggest a catalytic mechanism involving the abstraction of a thiol proton from CoA by an aspartate residue, followed by a nucleophilic attack on the carbonyl carbon of acetyl phosphate. nih.govplos.orgasm.orgscispace.com this compound kinase, a member of the ASKHA structural superfamily, catalyzes the reversible transfer of the gamma-phosphoryl group from ATP to this compound. acs.orgebi.ac.uknih.gov The proposed mechanism involves this compound acting as a nucleophile to attack the gamma phosphate of ATP, forming acetyl phosphate and ADP. ebi.ac.uk

Data on the activity and kinetic properties of Pta from different organisms, such as intestinal sulfate-reducing bacteria, have been reported, showing variations in enzyme activity and Michaelis constants. scispace.com

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that catalyze the hydrolysis of the thioester bond in acyl-CoA molecules, producing a free fatty acid and free CoA. portlandpress.comfrontiersin.orgresearchgate.netresearchgate.net While many ACOTs act on longer-chain fatty acyl-CoAs, specific ACOTs can hydrolyze shorter-chain substrates, including acetyl-CoA, directly producing this compound and CoA. portlandpress.comnih.govfrontiersin.org

Human ACOT12, also known as cytosolic acetyl-CoA hydrolase, is a primary enzyme responsible for the hydrolysis of acetyl-CoA in the liver. portlandpress.comnih.govfrontiersin.orgnih.gov This reaction directly converts acetyl-CoA to this compound and CoASH. portlandpress.com

Reaction 3: ACOT Activity Acetyl-CoA + H₂O → this compound + CoA

ACOTs are present in various cellular compartments, including the cytosol, mitochondria, and peroxisomes, and their substrate specificity varies. portlandpress.comfrontiersin.orgresearchgate.netresearchgate.net ACOT12 is primarily found in the cytosol of liver cells, but also localizes to mitochondria and peroxisomes. portlandpress.com ACOT8 is another ACOT found in peroxisomes that can produce this compound from acetyl-CoA generated during fatty acid oxidation. nih.govfrontiersin.org

The activity of ACOTs, including those that produce this compound, plays a role in regulating intracellular levels of acyl-CoAs, free fatty acids, and CoA, influencing various metabolic processes. portlandpress.comfrontiersin.orgresearchgate.netresearchgate.net ACOT12, for instance, regulates intracellular acetyl-CoA levels, which are crucial for processes like lipid synthesis, histone acetylation, and protein acetylation. portlandpress.com

Research has explored the structure and regulation of ACOTs. Studies on human ACOT12 have revealed its trimeric structure and insights into its regulation by ADP and ATP. nih.gov

Here is a summary table of the this compound production pathways discussed:

| Pathway | Key Enzymes Involved | Substrate(s) | Product(s) | Location (Examples) |

| Pyruvate Oxidase (PoxB) | Pyruvate Oxidase (PoxB) | Pyruvate, O₂, Pi | This compound, CO₂, H₂O₂, AcP | Membrane-associated (bacteria) |

| Pta-AckA Pathway | Phosphotransacetylase (Pta), this compound Kinase (AckA) | Acetyl-CoA, Pi, ADP | This compound, CoA, ATP, AcP | Cytosol (bacteria, some eukaryotes) |

| Acyl-CoA Thioesterase (ACOT) Activity | Acyl-CoA Thioesterases (e.g., ACOT12, ACOT8) | Acetyl-CoA, H₂O | This compound, CoA | Cytosol, Mitochondria, Peroxisomes (eukaryotes) |

Microbial Fermentation Pathways (beyond Pta-AckA)

Beyond the widely distributed Pta-AckA pathway, several alternative microbial fermentation routes yield this compound.

Wood-Ljungdahl Pathway

The Wood-Ljungdahl pathway is a crucial route for this compound synthesis, particularly in acetogenic bacteria. This pathway allows organisms to convert carbon dioxide and a reducing agent (like hydrogen or carbon monoxide) into acetyl-CoA, which is then converted to this compound. The pathway operates in a stepwise manner, involving the reduction of carbon dioxide to formate (B1220265), followed by the conversion of formate and a methyl group to acetyl-CoA. Acetyl-CoA is subsequently converted to this compound, often coupled with ATP synthesis.

Succinyl-CoA:this compound CoA-Transferase (SCACT) and Succinyl-CoA Synthetase (SCS) Pathway

A biochemical pathway for forming this compound and synthesizing ATP that was previously unknown in fermentative bacteria has been discovered in organisms like Cutibacterium granulosum. nih.govasm.orgbiorxiv.orgresearchgate.net This pathway involves two key enzymes: succinyl-CoA:this compound CoA-transferase (SCACT) and succinyl-CoA synthetase (SCS). nih.govasm.orgbiorxiv.orgresearchgate.net SCACT forms this compound from acetyl-CoA, and SCS synthesizes ATP. nih.govasm.orgbiorxiv.orgresearchgate.net This pathway resembles one found in eukaryotes but utilizes bacterial homologs of the SCACT and SCS genes. nih.govasm.org Analysis of bacterial genomes has revealed that this SCACT/SCS pathway is encoded in a diverse range of bacteria, belonging to multiple phyla. nih.govasm.orgbiorxiv.org In C. granulosum, this pathway was found to be used for this compound formation during glucose fermentation, in contrast to the more common phosphotransacetylase and this compound kinase enzymes. nih.govasm.orgresearchgate.net Enzymatic assays and genomic evidence support that C. granulosum forms this compound through this pathway. asm.orgbiorxiv.org The SCACT/SCS pathway represents an alternative mechanism for bacteria to produce this compound from acetyl-CoA and generate ATP via substrate-level phosphorylation. nih.govasm.org In some organisms, such as Trypanosoma brucei, an ASCT/SCS cycle involving this compound:succinate (B1194679) CoA transferase (ASCT) and succinyl-CoA synthetase (SCS) has been studied, which generates this compound and ATP coupled with succinyl-CoA production within the mitochondrial matrix. researchgate.net SCACT from Geobacter sulfurreducens represents a pathway where this compound can obtain CoA directly from succinate-CoA to generate acetyl-CoA without ATP consumption, simultaneously converting succinyl-CoA to succinate and potentially accelerating the TCA cycle. frontiersin.org

Bifidobacterium Pathway

Bifidobacteria, important components of the human intestinal microflora, utilize a unique pathway of hexose (B10828440) catabolism known as the "Bifidobacterium shunt" or the "fructose-6-phosphate pathway," which primarily produces this compound and lactate (B86563). nih.govresearchgate.netfrontiersin.orgnih.gov This fermentation pathway yields this compound and lactate from carbohydrates without generating gas. researchgate.net The key enzyme in this pathway is fructose-6-phosphate (B1210287) phosphoketolase (F6PPK). nih.govfrontiersin.orgcaister.com Acetylphosphate, formed in phosphoketolase-catalyzed steps, is converted to this compound. nih.gov The Bifidobacterium shunt theoretically yields 2.5 moles of ATP, 1.5 moles of this compound, and 1 mole of lactate from one mole of glucose fermented, offering an advantage in ATP production compared to conventional fermentative pathways. frontiersin.orgcaister.com The ratios of this compound to lactate can be influenced by the specific carbohydrate being fermented. frontiersin.orgcaister.com

This compound Catabolism and Assimilation Pathways

For this compound to be utilized by cells for energy production or biosynthesis, it must first be activated, typically to acetyl-CoA.

This compound Activation to Acetyl-CoA

The conversion of free this compound to acetyl-CoA is a crucial step in this compound catabolism and assimilation. This reaction is primarily catalyzed by enzymes belonging to the acyl-CoA synthetase family.

Acyl-CoA Synthetase Short-Chain Family (ACSS1, ACSS2, ACSS3) Enzymology

The conversion of free this compound to acetyl-CoA in mammalian cells is carried out by enzymes known as acyl-CoA short-chain synthetases (ACSS). nih.govfrontiersin.org There are three known isoforms in humans: ACSS1, ACSS2, and ACSS3. frontiersin.orgspringermedizin.denih.gov These enzymes catalyze the ATP-dependent ligation of coenzyme A (CoA) to this compound, forming acetyl-CoA, AMP, and pyrophosphate. frontiersin.orgwikipedia.orgontosight.ai

ACSS1 is a mitochondrial matrix enzyme highly expressed in tissues like heart, skeletal muscle, and brown adipose tissue. nih.govfrontiersin.orgspringermedizin.denih.gov It primarily generates acetyl-CoA for oxidation in the tricarboxylic acid (TCA) cycle for energy production. nih.govfrontiersin.orgscbt.com

ACSS2 is a nuclear-cytoplasmic enzyme expressed in various cell types, with high expression in the liver, kidney, and heart. nih.govfrontiersin.orgspringermedizin.denih.gov ACSS2 is involved in lipid synthesis and protein acetylation by generating acetyl-CoA in the cytosol and nucleus. nih.govfrontiersin.orgspringermedizin.denih.gov ACSS2 can translocate to the nucleus under cellular stress conditions like hypoxia or glucose deprivation, where it can influence histone acetylation. nih.govguidetopharmacology.orgjax.org ACSS2 is the only known enzyme that can recycle this compound derived from deacetylation reactions in the cytoplasm and nucleus. frontiersin.org

ACSS3 is a mitochondrial matrix enzyme. nih.govuniprot.orgebi.ac.uk While it can utilize this compound, its preferred substrate is propionate (B1217596). nih.govspringermedizin.denih.govuniprot.orgebi.ac.uk Its role in this compound metabolism is less characterized compared to ACSS1 and ACSS2. springermedizin.denih.gov

The activity of ACSS enzymes, particularly ACSS1 and ACSS2, is regulated by acetylation and deacetylation. nih.govspringermedizin.denih.gov Acetylation inhibits these enzymes, while deacetylation, mediated by sirtuins (SIRT1 for ACSS2 and SIRT3 for ACSS1), reactivates them. nih.govspringermedizin.denih.gov

The ACSS enzymes play a critical role in utilizing this compound from various sources, including diet, microbial fermentation in the gut, and cellular deacetylation reactions, by converting it to acetyl-CoA, a central metabolite for energy derivation and biosynthesis. frontiersin.orgwjgnet.com

Table 1: Substrate Preference and Localization of Human ACSS Enzymes

| Enzyme | Preferred Substrate | Localization | Primary Role(s) |

| ACSS1 | This compound | Mitochondrial matrix | Energy production (TCA cycle) |

| ACSS2 | This compound | Cytoplasm and Nucleus | Lipid synthesis, Protein acetylation, Gene regulation |

| ACSS3 | Propionate | Mitochondrial matrix | Propionate activation (this compound and butyrate (B1204436) with lower affinity) |

Note: This table is intended to be interactive.

Acetyl-CoA Synthetase (ACS) in Microbial Systems

In many microorganisms, the conversion of this compound to acetyl-CoA is catalyzed by acetyl-CoA synthetase (ACS), also known as acetyl-CoA ligase. This enzyme facilitates an ATP-dependent reaction where this compound is activated to form acetyl-CoA, along with the release of AMP and pyrophosphate (PPᵢ). frontiersin.org This mechanism represents a high-affinity system for this compound activation, particularly important at low this compound concentrations. frontiersin.orgasm.org

Research in Escherichia coli has shown that while both the this compound kinase (AckA) and phosphotransacetylase (Pta) pathway and the ACS pathway can convert this compound to acetyl-CoA, the ACS pathway is the primary route for this compound uptake when this compound concentrations are low. asm.orgmdpi.com The AckA-Pta pathway, which involves the intermediate acetyl-phosphate, can operate in reverse to convert this compound to acetyl-CoA, especially at higher this compound concentrations. asm.orgmdpi.com Studies have indicated that both pathways may be necessary for complete this compound uptake in E. coli. mdpi.com

In archaea, such as Haloferax volcanii, ACS is also a common enzyme for this compound activation, catalyzing the ATP- and CoA-dependent formation of acetyl-CoA, AMP, and PPᵢ. frontiersin.org Characterization of ACS enzymes from anaerobic methanotrophs (ANMEs) has further highlighted their importance in archaeal carbon metabolism, including the potential for this compound utilization. asm.org

The activity of ACS can be subject to regulation. For instance, in microbial cells, ACS activity can be regulated by the post-translational acetylation of a key lysine (B10760008) residue, which can inhibit its catalytic activity. biorxiv.org This regulatory mechanism has also been observed in plants, suggesting a conserved mechanism across different domains of life. biorxiv.org

Integration into Central Carbon Metabolism

Once converted to acetyl-CoA, this compound's carbon can be channeled into central metabolic pathways, primarily the Tricarboxylic Acid (TCA) cycle and the Glyoxylate (B1226380) cycle.

Acetyl-CoA serves as the crucial two-carbon input into the TCA cycle (also known as the Krebs cycle or citric acid cycle). wikipedia.orgwikipedia.org In this cycle, the acetyl group from acetyl-CoA condenses with the four-carbon molecule oxalothis compound to form citrate (B86180), a six-carbon tricarboxylic acid. wikipedia.orgmdpi.com This reaction is catalyzed by citrate synthase. wikipedia.orgmdpi.com

The subsequent reactions of the TCA cycle involve a series of oxidations and decarboxylations, ultimately regenerating oxalothis compound and releasing two molecules of carbon dioxide. wikipedia.org This process generates reducing equivalents (NADH and FADH₂) that are used in oxidative phosphorylation to produce ATP, the cell's primary energy currency. wikipedia.org Thus, this compound, via acetyl-CoA, can be completely oxidized in the TCA cycle to generate energy. frontiersin.orgmdpi.comwikipedia.org

In eukaryotic cells, the TCA cycle occurs in the mitochondrial matrix. wikipedia.org In prokaryotes, it takes place in the cytosol. wikipedia.org The entry of acetyl-CoA into the TCA cycle is a key control point in carbon metabolism, linking the breakdown of various fuel sources, including this compound, to energy production. wikipedia.orgwikipedia.org

The glyoxylate cycle is an anabolic pathway that operates in plants, bacteria, protists, and fungi, serving as a variation of the TCA cycle. wikipedia.org It allows organisms to utilize two-carbon compounds like this compound as their sole carbon source for the synthesis of carbohydrates and other biomass components. wikipedia.orgredalyc.org

The glyoxylate cycle bypasses the two oxidative decarboxylation steps of the TCA cycle. wikipedia.orgpnas.org It involves two unique enzymes: isocitrate lyase and malate (B86768) synthase. wikipedia.orgpnas.org Isocitrate lyase cleaves isocitrate (an intermediate of the TCA cycle) into succinate and glyoxylate. wikipedia.orgredalyc.orgresearchgate.net Malate synthase then condenses glyoxylate with a second molecule of acetyl-CoA to form malate. wikipedia.orgredalyc.org The succinate produced can enter the TCA cycle, and malate can be converted to oxalothis compound, which can then be used for gluconeogenesis (the synthesis of glucose). wikipedia.orgredalyc.org

This cycle effectively allows for the net conversion of two molecules of acetyl-CoA into one molecule of succinate, providing a pathway for the synthesis of four-carbon intermediates without the loss of carbon as CO₂ that occurs in the full TCA cycle. wikipedia.orgpnas.orgresearchgate.net This is particularly important when this compound is the primary carbon source, as it enables the replenishment of TCA cycle intermediates and the synthesis of precursors for biosynthesis. wikipedia.orgresearchgate.net

Research has demonstrated the importance of the glyoxylate cycle for growth on this compound in various microorganisms, including E. coli and Saccharomyces cerevisiae. mdpi.comfrontiersin.org Studies in S. cerevisiae utilizing acetic acid as the sole carbon source have shown that this compound is converted to acetyl-CoA, which then enters the TCA cycle or the glyoxylate cycle. frontiersin.org The glyoxylate shunt becomes operative during growth on C₂ compounds, replenishing TCA cycle intermediates and providing oxalothis compound for gluconeogenesis. microbialcell.com

Experimental data, such as studies on Arabidopsis mutants lacking isocitrate lyase, have confirmed that the glyoxylate cycle is essential for the net conversion of this compound to sugar in plants. pnas.org

Data Table: Key Enzymes in this compound Metabolism and Central Carbon Pathways

| Enzyme | Pathway | Reaction | Organism Examples |

| Acetyl-CoA Synthetase | This compound Activation | This compound + ATP + CoA → Acetyl-CoA + AMP + PPᵢ | Microbes, Plants, Mammals frontiersin.orgasm.orgbiorxiv.org |

| Citrate Synthase | TCA Cycle | Acetyl-CoA + Oxalothis compound → Citrate | Widespread wikipedia.orgmdpi.com |

| Isocitrate Lyase | Glyoxylate Cycle | Isocitrate → Succinate + Glyoxylate | Plants, Bacteria, Protists, Fungi wikipedia.orgpnas.orgresearchgate.net |

| Malate Synthase | Glyoxylate Cycle | Glyoxylate + Acetyl-CoA → Malate | Plants, Bacteria, Protists, Fungi wikipedia.orgredalyc.orgpnas.org |

| This compound Kinase | This compound Activation (alt.) | This compound + ATP → Acetyl-phosphate + ADP | Bacteria asm.orgmdpi.comnih.gov |

| Phosphotransacetylase | This compound Activation (alt.) | Acetyl-phosphate + CoA → Acetyl-CoA + Pᵢ | Bacteria asm.orgmdpi.comnih.gov |

Interplay with Other Key Metabolic Pathways

This compound metabolism, through its central intermediate acetyl-CoA, is intricately linked with other major metabolic pathways, including lipid biosynthesis and carbohydrate metabolism.

De Novo Lipid Biosynthesis

Acetyl-CoA is a fundamental precursor for the de novo synthesis of fatty acids and other lipids. wikipedia.org The this compound pathway, also known as the polyketide pathway in a broader sense, operates at the interface of central metabolism and specialized metabolite synthesis, playing a crucial role in lipid synthesis. wikipedia.org This pathway begins with acetyl-CoA and involves the stepwise condensation of two-carbon units, typically derived from malonyl-CoA (which is formed from acetyl-CoA and bicarbonate), to build longer carbon chains. wikipedia.org

In fatty acid synthesis, these carbon chains are progressively elongated and reduced to form saturated and unsaturated fatty acids, which are essential components of cell membranes and serve as energy storage molecules. wikipedia.org The acetyl-CoA required for lipid biosynthesis can be directly derived from this compound activation. nih.gov

Studies have highlighted the connection between this compound metabolism and lipid production in various organisms. For example, in marine purple non-sulfur bacteria, the addition of this compound has been shown to enhance polyhydroxyalkanoate (PHA) production, a form of lipid storage, potentially through the direct production of acetyl-CoA from this compound or via pathways like the ethylmalonyl-CoA pathway which converts this compound to TCA cycle intermediates and shares enzymes with PHA biosynthesis. frontiersin.org

In plants, ACS is involved in generating the acetyl-CoA substrate for de novo fatty acid biosynthesis in plastids. biorxiv.org The regulation of ACS activity, such as by acetylation, can therefore impact the availability of acetyl-CoA for lipid synthesis. biorxiv.org

Carbohydrate Metabolism Interdependence

This compound metabolism is closely intertwined with carbohydrate metabolism, particularly glycolysis and gluconeogenesis. This compound can be both a product and a substrate in the context of carbohydrate utilization.

Under conditions of high glucose availability and rapid growth, some microorganisms, like E. coli, can produce and excrete this compound even in the presence of oxygen, a phenomenon known as "this compound overflow metabolism". mdpi.comresearchgate.net This occurs when the rate of glucose uptake and glycolysis exceeds the capacity of the TCA cycle to process the resulting pyruvate and acetyl-CoA. mdpi.comresearchgate.net The excess pyruvate can be converted to this compound via pathways involving pyruvate oxidase (PoxB) or the Pta-AckA pathway. asm.orgnih.gov

In Saccharomyces cerevisiae, glucose repression pathways can inhibit the metabolism of acetic acid when glucose is present. frontiersin.org However, when glucose is absent and this compound is the sole carbon source, yeast cells can transport and convert this compound to acetyl-CoA, integrating it into central carbon metabolism. frontiersin.org The interplay between this compound and carbohydrate metabolism is also evident in the regulation of enzymes involved in these pathways. For instance, the activity of enzymes in the glyoxylate cycle and gluconeogenesis can be influenced by the availability of this compound. microbialcell.com

The conversion of pyruvate, a key intermediate of carbohydrate metabolism, to acetyl-CoA is a crucial link. While pyruvate can be directly converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC) for entry into the TCA cycle, this compound provides an alternative route to the acetyl-CoA pool. libretexts.orgresearchgate.net This parallel pathway can be essential in certain metabolic states or nutrient-limited conditions. nih.gov

Data Table: Interplay of this compound Metabolism with Lipid and Carbohydrate Pathways

| Pathway Linkage | Role of Acetyl-CoA Derived from this compound | Relevant Metabolic Processes Involved | Organism Examples |

| De Novo Lipid Biosynthesis | Provides 2-carbon units for fatty acid and lipid chain elongation. | Fatty Acid Synthesis, Malonyl-CoA formation. wikipedia.orgslideshare.net | Widespread, including Microbes, Plants. biorxiv.orgwikipedia.orgfrontiersin.org |

| Carbohydrate Metabolism (Anabolism) | Provides carbon for gluconeogenesis via the glyoxylate cycle. | Glyoxylate Cycle, Gluconeogenesis. wikipedia.orgredalyc.org | Plants, Bacteria, Fungi. wikipedia.orgredalyc.orgpnas.orgmicrobialcell.com |

| Carbohydrate Metabolism (Catabolism) | Product of overflow metabolism from excess carbohydrate breakdown. | Glycolysis, Pyruvate metabolism, Pta-AckA pathway, Pyruvate Oxidase. asm.orgmdpi.comnih.govresearchgate.net | Bacteria (e.g., E. coli). asm.orgmdpi.comresearchgate.net |

| Energy Generation | Enters TCA cycle for complete oxidation and ATP production. | TCA Cycle, Oxidative Phosphorylation. wikipedia.org | Widespread. frontiersin.orgmdpi.comwikipedia.org |

Amino Acid Metabolism Interactions

This compound plays a significant role in interacting with amino acid metabolism, primarily through its conversion to acetyl-CoA, a central metabolic intermediate. Acetyl-CoA participates in numerous biochemical reactions, including those involving amino acids.

One key interaction is the contribution of this compound-derived acetyl-CoA to the synthesis of certain amino acids. For instance, this compound is a precursor for the biosynthesis of fatty acids and amino acids like leucine (B10760876) ontosight.ai.

Furthermore, this compound metabolism intersects with the catabolism of several amino acids. The breakdown of various amino acids can result in the production of intermediates that feed into pathways where this compound or acetyl-CoA are involved. For example, the dissimilatory metabolism of amino acids by human colonic bacteria yields short-chain fatty acids, including this compound nih.gov. Specific amino acids like glutamate (B1630785), aspartate, lysine, arginine, histidine, cysteine, alanine, glycine, serine, threonine, and hydroxyproline (B1673980) have been shown to be fermented by colonic bacteria, producing this compound among other products nih.gov.

Branched-chain amino acids (BCAAs), such as leucine, isoleucine, and valine, are essential amino acids with critical roles in protein synthesis and energy metabolism researchgate.net. The metabolism of BCAAs involves their conversion into branched-chain alpha-keto acids, which are subsequently oxidized to produce acetyl-CoA and succinyl-CoA, feeding into the tricarboxylic acid (TCA) cycle researchgate.netfrontiersin.org. This highlights a link where the catabolism of BCAAs contributes to the pool of acetyl-CoA, which can also be derived from this compound.

In certain contexts, such as in cancer cells under hypoxia, glutamine and this compound have been identified as alternative fuels for the TCA cycle nih.gov. While glutamine metabolism can support lipogenesis via the conversion of glutamate-derived alpha-ketoglutarate (B1197944) to citrate and subsequently acetyl-CoA, this compound provides a more direct source of acetyl-CoA through the action of acetyl-CoA synthetases nih.gov. This indicates a metabolic plasticity where this compound can compensate for or supplement amino acid-derived carbon sources for energy production and biosynthesis.

Astrocytes, a type of glial cell in the brain, exhibit highly active branched-chain amino acid metabolism frontiersin.org. They can transaminate BCAAs, producing branched-chain alpha-keto acids and glutamate frontiersin.org. The carbon skeletons of these keto acids can then be oxidized to acetyl-CoA or succinyl-CoA, contributing to the replenishment of TCA cycle intermediates and amino acids within astrocytes frontiersin.org. This metabolic interplay between BCAAs and glutamate in astrocytes further underscores the intricate connections between amino acid metabolism and pathways involving acetyl-CoA, which can be influenced by this compound availability.

Research findings, such as those using 13C metabolite tracing, have revealed that while glutamine anaplerosis is crucial for early CD8 T cell expansion, mature effector CD8 T cells can reduce their reliance on glutamine and glucose, switching to this compound to fuel oxidative metabolism later in infection nih.gov. This demonstrates a dynamic shift in fuel preference, illustrating how this compound can become a critical carbon source for energy production, interacting with and potentially substituting for amino acid-derived fuel sources under specific physiological conditions nih.gov.

Studies on the fermentation of individual amino acids by colonic bacteria provide specific examples of this compound production:

| Amino Acid | Primary SCFA Products (including this compound) |

| Glutamate | This compound, Butyrate |

| Aspartate | This compound, Propionate |

| Lysine | Butyrate, this compound |

| Arginine | Butyrate, this compound |

| Histidine | This compound, Butyrate |

| Cysteine | This compound, Propionate, Butyrate |

| Alanine | This compound, Propionate, Butyrate |

| Glycine | This compound, Methylamine |

| Serine | This compound, Butyrate |

| Threonine | Propionate |

| Hydroxyproline | This compound, Propionate |

| Proline | Poorly utilized |

| Branched-chain | Branched-chain fatty acids, Amines |

| Aromatic | Phenolic and indolic compounds |

Data compiled from search result nih.gov.

This table illustrates the diverse ways in which bacterial amino acid catabolism contributes to the production of this compound in specific environments like the colon.

Biological Roles and Functions of Acetate

Acetate in Gene Regulation and Epigenetic Modifications

The influence of this compound on gene regulation is primarily exerted through the process of acetylation, a post-translational modification that is critical for modulating chromatin dynamics and gene expression.

Histone acetylation is a dynamic and reversible process that is central to the epigenetic regulation of gene transcription. oup.com This modification primarily occurs on the N-terminal tails of histone proteins, which are rich in lysine (B10760008) residues. bslonline.org The acetylation of these lysine residues neutralizes their positive charge, leading to a more relaxed chromatin structure and increased accessibility of DNA to transcription factors and other regulatory proteins. wikipedia.orgcusabio.com

The primary source of the acetyl group for histone acetylation is acetyl-CoA, a central metabolite in cellular energy metabolism. nih.govnih.gov Histone acetyltransferases (HATs) are a diverse family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of specific lysine residues on histone tails. wikipedia.orgnih.gov This enzymatic reaction is fundamental to the process of gene activation. biomodal.com The availability of nuclear acetyl-CoA can directly influence the levels of histone acetylation, thereby linking cellular metabolic status to gene expression. amegroups.orgnih.gov

There are several families of HATs, including the GNAT (Gcn5-related N-acetyltransferases) and MYST (MOZ, Ybf2/Sas3, Sas2, Tip60) families, each with distinct substrate specificities and catalytic mechanisms. wikipedia.orgacs.org These enzymes are often part of large multi-protein complexes that are recruited to specific genomic loci by transcription factors, leading to localized histone acetylation and gene activation. ucla.edualmerja.com

The acetylation of specific lysine residues on different histone proteins has distinct functional consequences. These specific modifications create a "histone code" that is read by other proteins to regulate downstream cellular processes.

H3K9 Acetylation (H3K9ac): This modification is strongly associated with active gene promoters. epigenie.comwikipedia.org Acetylation of lysine 9 on histone H3 is often found at the transcriptional start sites of genes that are being actively transcribed and is considered a hallmark of gene activation. youtube.comnih.gov It is believed to facilitate the transition from transcription initiation to elongation. nih.gov

H3K27 Acetylation (H3K27ac): Acetylation of lysine 27 on histone H3 is another key marker of active enhancers and promoters. taylorandfrancis.com Increased levels of H3K27ac are often observed in response to various cellular signals and stresses, leading to the activation of specific gene expression programs. researchgate.net

H3K56 Acetylation (H3K56ac): This modification, located in the globular domain of histone H3, plays a crucial role in nucleosome assembly, DNA replication, and DNA repair. nih.govnih.govwikipedia.org Acetylation of H3K56 is important for maintaining genomic stability. nih.govresearchgate.net It is particularly abundant during the S phase of the cell cycle. nih.gov

H2A.Z Acetylation: The histone variant H2A.Z can also be acetylated, and this modification is associated with both active and poised gene promoters. nih.govnih.gov Acetylation of H2A.Z can influence nucleosome stability and the recruitment of transcriptional machinery, and it has been implicated in processes such as memory formation and the regulation of developmental genes. proquest.complos.orgresearchgate.net

| Histone Modification | Primary Function | Associated Genomic Region |

|---|---|---|

| H3K9ac | Transcriptional Activation, Transition to Elongation | Active Promoters |

| H3K27ac | Transcriptional Activation | Active Enhancers and Promoters |

| H3K56ac | Nucleosome Assembly, DNA Replication and Repair, Genomic Stability | Newly Synthesized Chromatin |

| H2A.Zac | Gene Activation, Nucleosome Stability | Active and Poised Promoters |

The primary consequence of histone acetylation is the alteration of chromatin structure. nih.gov By neutralizing the positive charge of lysine residues, acetylation reduces the electrostatic interaction between histones and the negatively charged DNA backbone. bslonline.orgwikipedia.org This leads to a more "open" or relaxed chromatin conformation, known as euchromatin, which is more accessible to the transcriptional machinery. oup.comnih.gov

This increased accessibility allows transcription factors, RNA polymerase, and other regulatory proteins to bind to DNA and initiate gene transcription. biologists.comresearchgate.netbiologists.com Studies have shown a direct correlation between histone hyperacetylation and increased sensitivity of chromatin to digestion by nucleases, confirming a more open structure. nih.gov The decondensation of chromatin in response to histone acetylation can occur at both local and global levels, affecting individual genes or entire chromosomal domains. biologists.com

While histone acetylation is a well-established mechanism of gene regulation, it is now clear that a vast number of non-histone proteins are also subject to acetylation. ucla.edusemanticscholar.org This modification can modulate the function of these proteins in various ways, including altering their enzymatic activity, stability, subcellular localization, and interactions with other molecules. researchgate.netresearchgate.net

Lysine acetyltransferases (KATs) and lysine deacetylases (KDACs) are responsible for regulating the acetylation status of non-histone proteins. researchgate.net Many HATs that acetylate histones can also acetylate non-histone proteins. nih.gov The acetylation of transcription factors, for example, can directly impact their ability to bind DNA and activate transcription. nih.gov Other acetylated non-histone proteins are involved in a wide array of cellular processes, such as DNA damage repair, signal transduction, and metabolism. ucla.edu

| Functional Modulation | Mechanism |

|---|---|

| Enzyme Activity | Acetylation can directly alter the catalytic activity of enzymes. |

| Protein Stability | Acetylation can either promote or inhibit protein degradation. |

| Protein-Protein Interactions | Acetylation can modify interaction surfaces, affecting complex formation. |

| Subcellular Localization | Acetylation can influence the transport of proteins between cellular compartments. |

The culmination of histone and non-histone protein acetylation is the profound impact on gene expression and the remodeling of the transcriptional landscape of the cell. amegroups.orgyoutube.comresearchgate.netplos.orgbiologists.com Histone hyperacetylation is generally correlated with transcriptional activation, as it creates a permissive chromatin environment for gene expression. oup.combiomodal.com

The recruitment of HAT complexes to specific gene promoters by transcription activators leads to localized histone acetylation and the initiation of transcription. almerja.com Conversely, the removal of acetyl groups by histone deacetylases (HDACs) is associated with transcriptional repression. cusabio.com This dynamic interplay between HATs and HDACs allows for precise temporal and spatial control of gene expression. biomodal.com

Histone Acetylation Mechanisms

This compound as a Signaling Molecule

This compound, a short-chain fatty acid, functions as a significant signaling molecule, influencing a variety of cellular processes through two principal mechanisms: the Acetyl-CoA signaling branch and the G-protein signaling branch. researchgate.net These pathways allow this compound to play a crucial role in cellular metabolism, gene expression, and physiological regulation. researchgate.net

Acetyl-CoA Signaling Branch

The Acetyl-CoA signaling branch is a ubiquitous system that operates in all cell types, although the specific responses can vary. researchgate.net This pathway is fundamentally linked to the regulation of protein function and gene transcription through acetylation and deacetylation cycles, as well as through the activation of AMP-activated protein kinase (AMPK) cascades. researchgate.net It is particularly associated with the integrated stress response related to oxygen and nutrient deprivation. researchgate.net

Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a key enzyme that catalyzes the conversion of this compound into acetyl-CoA. nih.govnih.gov This enzyme is found in both the cytoplasm and the nucleus, and its location plays a critical role in its function. springermedizin.demdpi.com In the cytoplasm, ACSS2-derived acetyl-CoA is a substrate for processes like lipid synthesis. nih.govnih.gov

Under conditions of metabolic stress, such as glucose deprivation or hypoxia, ACSS2 can translocate from the cytoplasm to the nucleus. mdpi.comtandfonline.com This translocation is often mediated by AMP-activated protein kinase (AMPK)-dependent phosphorylation. tandfonline.com

Within the nucleus, ACSS2 plays a vital role in generating a local pool of acetyl-CoA. springermedizin.denih.gov This nuclear acetyl-CoA is then used for the acetylation of histones and other proteins, which is a critical mechanism for regulating gene expression. springermedizin.denih.govresearchgate.netmdpi.com By providing acetyl-CoA directly at chromatin, ACSS2 can influence the transcription of specific genes. nih.govmdpi.comrepec.org For instance, ACSS2 has been shown to be recruited to memory-related genes, where it provides the acetyl-CoA necessary for histone acetylation, a process essential for long-term spatial memory. nih.govrepec.org Furthermore, nuclear ACSS2 can recapture this compound released from histone deacetylation, effectively recycling it to maintain histone acetylation levels during periods of cellular stress. nih.govtandfonline.com

Table 1: Role of ACSS2 in Cellular Compartments

| Cellular Compartment | Primary Function of ACSS2 | Key Regulatory Processes |

|---|---|---|

| Cytosol | Converts this compound to acetyl-CoA for lipid synthesis. nih.govnih.gov | Fatty acid and sterol synthesis. mdpi.com |

| Nucleus | Generates a local pool of acetyl-CoA for histone and protein acetylation. springermedizin.denih.gov | Gene transcription regulation, DNA repair, and cell cycle control. springermedizin.de |

| Recaptures this compound from histone deacetylation for recycling. nih.govtandfonline.com | Maintenance of histone acetylation during metabolic stress. nih.gov |

This compound metabolism is directly linked to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. jst.go.jpcusabio.com The conversion of this compound to acetyl-CoA by ACSS2 consumes ATP, leading to an increase in the AMP/ATP ratio within the cell. jst.go.jpplos.orgplos.org This elevated AMP/ATP ratio is a primary signal for the activation of AMPK. jst.go.jpplos.orgplos.orgnih.gov

Once activated, AMPK initiates a cascade of signaling events aimed at restoring cellular energy balance. cellsignal.com It achieves this by stimulating ATP-producing catabolic pathways, such as fatty acid oxidation, and inhibiting ATP-consuming anabolic pathways, like lipogenesis. plos.orgcellsignal.com For example, activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing lipid accumulation. plos.orgplos.org

Studies in bovine hepatocytes have shown that this compound treatment leads to a significant increase in AMPK phosphorylation and activity, which in turn upregulates the expression of genes involved in lipid oxidation and downregulates genes involved in lipid synthesis. plos.orgnih.gov This demonstrates the role of this compound as a signaling molecule that can modulate lipid metabolism through the AMPK pathway. plos.org However, it's noteworthy that in some contexts, such as human primary skeletal muscle cells, this compound did not show an effect on AMPK phosphorylation. nih.gov

G-Protein Signaling Branch

In contrast to the ubiquitous acetyl-CoA branch, the G-protein signaling branch for this compound is restricted to specific cell types that express the necessary receptors. researchgate.net This pathway involves the activation of G-protein coupled receptors, primarily the Free Fatty Acid Receptor 2 (FFAR2), which then initiate intracellular signaling through cyclic AMP (cAMP) and phospholipase C (PLC). researchgate.net This branch is mainly involved in metabolic regulation based on fatty acid levels. researchgate.net

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a G-protein coupled receptor that is activated by short-chain fatty acids, with this compound being a primary endogenous ligand. nih.govfrontiersin.orgresearchgate.netphysiology.org FFAR2 is expressed in various tissues, including immune cells, adipose tissue, and enteroendocrine cells. patsnap.compatsnap.com

Upon binding this compound, FFAR2 undergoes a conformational change that allows it to interact with and activate intracellular heterotrimeric G-proteins. patsnap.com This interaction initiates downstream signaling cascades that can lead to a variety of physiological responses, including the modulation of inflammation, regulation of insulin (B600854) secretion, and influence on energy metabolism. nih.govpatsnap.compatsnap.com The signaling outcomes of FFAR2 activation can be complex, as the receptor can couple to different families of G-proteins. nih.govnih.gov

Table 2: Characteristics of FFAR2

| Feature | Description |

|---|---|

| Receptor Type | G-protein coupled receptor (GPCR). wikipedia.org |

| Primary Ligand | This compound. nih.govfrontiersin.org |

| Other Ligands | Propionate (B1217596), Butyrate (B1204436). frontiersin.orgreactome.org |

| Tissue Distribution | Immune cells, adipose tissue, enteroendocrine cells, pancreatic β-cells. patsnap.compatsnap.comnih.gov |

| Key Functions | Regulation of inflammation, insulin secretion, and energy metabolism. nih.govpatsnap.compatsnap.com |

FFAR2 is known to couple to at least two different G-protein families: the Gαi/o family and the Gαq/11 family. nih.govnih.govnih.gov This dual coupling allows this compound to trigger divergent downstream signaling pathways.

Gαi/o Pathway and cAMP: When FFAR2 couples to Gαi/o proteins, it leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP) from ATP. patsnap.com This results in a decrease in intracellular cAMP levels. patsnap.com The cAMP signaling pathway is involved in a wide array of cellular functions, and its inhibition can have significant effects, such as modulating the activity of Protein Kinase A (PKA). patsnap.comnih.gov

Gαq/11 Pathway and PLC: Activation of FFAR2 can also lead to its coupling with Gαq/11 proteins. nih.govnih.gov This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). researchgate.net This pathway is often associated with cellular responses like hormone secretion and smooth muscle contraction.

The ability of FFAR2 to signal through both Gαi/o and Gαq/11 pathways means that this compound can have opposing effects on cellular function depending on the context and the specific cellular machinery present. For example, in pancreatic β-cells, signaling through Gαq/11 can enhance glucose-stimulated insulin secretion, while signaling through Gαi/o can inhibit it. nih.govresearchgate.netresearchgate.net

Regulation of Diverse Cellular Processes

This compound, a ubiquitous short-chain fatty acid, plays a pivotal role in regulating a wide array of cellular processes fundamental to organismal health and disease. Its influence extends from directing cellular growth and differentiation to modulating the intricacies of the immune system.

Cellular Growth and Differentiation

This compound serves as a critical metabolic intermediate and signaling molecule that influences cellular growth and the complex process of differentiation. Its availability can directly impact the epigenetic landscape of a cell, thereby controlling gene expression programs that determine cell fate.

One of the key mechanisms through which this compound exerts its effects is by increasing the intracellular pool of acetyl-CoA, a universal acetyl group donor for protein acetylation. molbiolcell.org This process, particularly the acetylation of histones, can lead to a more open chromatin structure, enhancing the accessibility of transcription factors to gene promoters and thereby modulating gene expression. For instance, in the context of T helper 1 (Th1) cell differentiation, this compound has been shown to promote the acetylation of the metabolic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). molbiolcell.orgresearchgate.net This post-translational modification enhances GAPDH activity and boosts aerobic glycolysis, a metabolic state that is conducive to Th1 polarization. molbiolcell.orgresearchgate.net

Furthermore, under conditions of metabolic stress, such as hypoxia, which is common in the tumor microenvironment, this compound supplementation can restore histone acetylation and promote tumor cell differentiation. nih.gov Hypoxia typically leads to a reduction in cellular acetyl-CoA levels, which in turn represses global histone acetylation and blocks cell differentiation. nih.gov By providing an alternative source for acetyl-CoA production, this compound can overcome this block and re-engage differentiation programs. nih.gov In adipocytes, this compound has been observed to positively regulate differentiation and lipid deposition by activating specific signaling pathways, including MAPKs and mTOR, while inhibiting the AMPK signaling pathway. nih.gov

| Key Findings on this compound's Role in Cellular Growth and Differentiation | |

| Cell Type | Effect of this compound |

| CD4+ T-cells | Promotes Th1 cell differentiation through increased GAPDH acetylation and aerobic glycolysis. molbiolcell.orgresearchgate.net |

| Neuroblastoma cells | Restores histone acetylation and promotes differentiation under hypoxic conditions. nih.gov |

| Adipocytes | Positively regulates differentiation and lipid deposition by modulating MAPKs, mTOR, and AMPK signaling pathways. nih.gov |

Inflammatory Responses

This compound has emerged as a significant modulator of inflammatory responses, often exhibiting a dual role by either enhancing or suppressing inflammation depending on the context and cellular environment.

In macrophages, this compound can influence the inflammatory response to stimuli like bacterial lipopolysaccharide (LPS). The metabolism of ethanol (B145695) to this compound, for example, can lead to increased histone acetylation at the promoter regions of proinflammatory cytokine genes, thereby enhancing their transcription and subsequent cytokine synthesis. nih.gov This mechanism involves the upregulation of acetyl-CoA synthetases, which convert this compound to acetyl-CoA, the substrate for histone acetylation. nih.gov

Conversely, short-term exposure to millimolar concentrations of exogenous this compound has been shown to protect against sepsis by inhibiting glycolysis in macrophages. nih.govresearchgate.net This anti-inflammatory effect is linked to the attenuation of Hypoxia-inducible factor 1-alpha (HIF-1α)-dependent glycolysis. nih.govresearchgate.net Acetyl-CoA synthetase-2 (ACSS2) plays a key role in this immunosuppressive effect, where this compound transiently increases acetyl-CoA production, leading to enhanced histone acetylation but decreased acetyl-transfer to the NF-κB p65 subunit. nih.gov This intricate regulation highlights the nuanced role of this compound in fine-tuning inflammatory pathways.

| Research Findings on this compound's Modulation of Inflammatory Responses | |

| Cell/System | Observed Effect of this compound |

| Human Macrophage Cell Line (exposed to ethanol) | Enhances proinflammatory cytokine responses to LPS through increased histone acetylation. nih.gov |

| Septic Mice and Macrophages | Protects against sepsis by inhibiting HIF-1α-dependent glycolysis. nih.govresearchgate.net |

| Macrophages (in vitro) | Transiently increases acetyl-CoA, promoting histone acetylation while reducing acetyl-transfer to NF-κB p65. nih.gov |

T-Cell Survival and Function in Immune Response

This compound is a critical metabolite for T-cell survival and the execution of their effector functions, particularly in nutrient-limited environments such as the core of a tumor.

During an immune response, the concentration of this compound can increase at the site of infection. news-medical.netbionity.com This elevated this compound supports the function of memory T-cells in eliminating pathogens. news-medical.net Interestingly, this compound exhibits a dual effect on T-cell function. news-medical.netbionity.com Initially, rising this compound concentrations fuel the "killer function" of T-cells. news-medical.netbionity.com However, if the concentration surpasses a certain threshold, a protective mechanism is activated, which slows down the immune function and promotes the production of anti-inflammatory mediators to prevent excessive tissue damage. news-medical.netbionity.com

In the context of cancer, where T-cells often become hyporesponsive due to glucose restriction in the tumor microenvironment, this compound can serve as an alternative carbon source to fuel their metabolism and effector functions. nih.govnih.govjohnshopkins.edudiagenode.com this compound rescues the effector function of glucose-restricted CD8+ T-cells by promoting histone acetylation and chromatin accessibility, which enhances the transcription of genes like interferon-gamma (IFN-γ). nih.govjohnshopkins.edu This effect is dependent on the activity of acetyl-CoA synthetase (ACSS). nih.govjohnshopkins.edu By bolstering T-cell metabolism and effector functions, this compound can potentiate antitumor immunity. nih.gov

| Impact of this compound on T-Cell Survival and Function | |

| Condition | Effect of this compound on T-Cells |

| Infection Site | Supports memory T-cell function; has a dual role of initially fueling and later dampening the immune response. news-medical.netbionity.com |

| Glucose Restriction (e.g., Tumor Microenvironment) | Rescues effector function in CD8+ T-cells by promoting histone acetylation and IFN-γ production. nih.govjohnshopkins.edudiagenode.com |

| Breast Cancer Models | Bolsters T-cell effector functions and proliferation, potentiating antitumor immunity. nih.gov |

This compound in Specific Biological Systems (excluding human clinical applications)

Microbial Physiology and Ecology

This compound is a central metabolite in the physiology and ecology of a vast range of microorganisms, serving as both a primary carbon source and a key metabolic byproduct that can influence microbial growth and community structure.

The ability to utilize this compound as a carbon source is widespread among microorganisms, including bacteria and some eukaryotes. nih.gov In organisms like Escherichia coli, this compound metabolism is intricately linked with the metabolism of other carbon sources, such as glucose. embopress.org While traditionally viewed as a toxic waste product of glycolytic metabolism that inhibits microbial growth, recent studies have revealed that this compound can also act as a co-substrate with glycolytic nutrients. embopress.orgnih.gov

In marine environments, this compound serves as an important carbon and energy source for heterotrophic bacteria. researchgate.net Microbial metabolism of this compound contributes significantly to the cycling of dissolved organic carbon in the ocean. researchgate.net Studies in the Gulf of Mexico have shown that this compound is primarily used as an energy source by marine microbes, with its assimilation into biomass also being a significant pathway, particularly in nutrient-rich coastal waters. researchgate.net

| Microbial Utilization of this compound as a Carbon Source | |

| Organism/Environment | Role of this compound |

| Escherichia coli | Can act as a co-substrate with glucose, promoting growth when glycolytic flux is low. embopress.org |

| Marine Heterotrophic Bacteria | Serves as a significant carbon and energy source, contributing to dissolved organic carbon cycling. researchgate.net |

| Various Microorganisms | The ability to use this compound as a carbon source is present in numerous bacteria and eukaryotes. nih.gov |

Overflow Metabolism and By-product Dynamics

Overflow metabolism is a phenomenon observed in many microorganisms, including the model bacterium Escherichia coli, where there is an incomplete oxidation of a substrate, like glucose, even in the presence of sufficient oxygen. This results in the excretion of metabolic by-products, with this compound being one of the most common. nih.govelifesciences.org Under conditions of rapid aerobic growth on glucose, E. coli secretes this compound as a primary by-product of its glycolytic pathway. nih.gov This production of this compound is considered to stem from an imbalance between the rate of glucose breakdown (glycolysis) and the capacity of the tricarboxylic acid (TCA) cycle to process the resulting acetyl-CoA. nih.govelifesciences.org

The metabolic switch to this compound production is a dynamic process influenced by the cellular growth rate. nih.gov When the glycolytic flux is high, the surplus acetyl-CoA is converted to this compound. embopress.org The primary pathway for this conversion involves two key enzymes: phosphotransacetylase (Pta) and this compound kinase (AckA). nih.govresearchgate.net This pathway not only serves to offload excess carbon but also allows for the generation of ATP through substrate-level phosphorylation, providing a rapid energy source. nih.gov Another pathway for this compound production involves the enzyme pyruvate (B1213749) oxidase (PoxB), which directly converts pyruvate to this compound, particularly during the stationary phase of growth. elifesciences.orgresearchgate.net

While often viewed as a wasteful process since carbon is lost from central metabolism, this compound production is a regulated part of bacterial physiology. nih.gov The accumulation of this compound in the growth medium can, in turn, inhibit microbial growth. nih.govnih.gov High concentrations of extracellular this compound can lead to intracellular acidification and perturbation of the anion balance within the cell. nih.govresearchgate.net However, this compound is not solely a waste product; it can also be re-assimilated and utilized as a carbon source by the same or other microorganisms, demonstrating a cyclical dynamic. nih.govembopress.org The direction of the Pta-AckA pathway can be reversed to consume this compound when external concentrations are high and the glycolytic flux is lower. nih.govembopress.org

The dynamics of this compound as a by-product are thus complex, representing a trade-off between rapid growth and metabolic efficiency. It is a key factor in the physiology of bacteria in both natural environments and industrial fermentation processes, where its accumulation can be a significant challenge. frontiersin.orgnih.gov

Table 1: Key Enzymes in Bacterial this compound Overflow Metabolism

| Enzyme | Pathway | Function |

| Phosphotransacetylase (Pta) | Pta-AckA | Converts acetyl-CoA to acetyl-phosphate. |

| This compound Kinase (AckA) | Pta-AckA | Converts acetyl-phosphate to this compound, generating ATP. |

| Pyruvate Oxidase (PoxB) | PoxB | Converts pyruvate directly to this compound. |

| Acetyl-CoA Synthetase (Acs) | This compound Assimilation | Converts this compound to acetyl-CoA for entry into the TCA cycle. |

Inter-Microorganismal Carbon and Energy Homeostasis

This compound is a crucial molecule in maintaining carbon and energy balance within microbial communities. As a soluble, energy-rich, two-carbon compound, it serves as a key intermediate in the microbial food web. researchgate.net Its production by one group of organisms and consumption by another, a process known as syntrophy or cross-feeding, is fundamental to the functioning of many anaerobic and aerobic ecosystems.

In anaerobic environments, such as the gut or aquatic sediments, complex organic matter is broken down by fermentative bacteria, which produce this compound as a major end product. nih.gov This this compound can then be utilized by other microorganisms. For example, acetogenic bacteria can use this compound to produce more complex organic compounds, while methanogenic archaea can convert it into methane. This interspecies transfer of this compound is vital for the efficient breakdown of organic matter and the flow of carbon and energy through the ecosystem.

In aerobic environments, the this compound produced through overflow metabolism by one species can be a valuable carbon and energy source for others. researchgate.net This allows for a more complete mineralization of organic carbon and supports a greater diversity of microbial life. nih.gov The ability to utilize this compound is widespread among bacteria, including proteobacteria, firmicutes, and cyanobacteria. nih.gov The assimilation of this compound typically proceeds via its conversion to acetyl-CoA by the enzyme acetyl-CoA synthetase (Acs). nih.govoup.com This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) shunt for energy generation and biosynthesis. nih.govnih.gov

Modulation of Bacterial Virulence and Metabolism

This compound is not merely a metabolic intermediate but also acts as a signaling molecule that can modulate bacterial virulence and physiology. nih.govnih.gov The intracellular concentration of this compound and its metabolic derivatives, such as acetyl-phosphate and acetyl-CoA, can influence the function of regulatory proteins and enzymes, thereby altering gene expression and cellular processes. nih.gov

One of the key mechanisms by which this compound modulates bacterial functions is through post-translational modification of proteins, specifically acetylation. nih.gov The accumulation of acetyl-CoA or acetyl-phosphate can lead to the non-enzymatic or enzymatic acetylation of lysine residues on a wide range of proteins. nih.gov This modification can alter protein activity, stability, and interaction with other molecules. For instance, protein acetylation has been shown to affect motility, biofilm formation, and stress responses in E. coli. elifesciences.orgnih.gov

In pathogenic bacteria, this compound metabolism can be directly linked to the expression of virulence factors. The metabolic state of the bacterium, which is influenced by the availability of carbon sources like this compound, can trigger the expression of genes required for host colonization and infection. For example, the presence of this compound can modulate the expression of genes involved in various biological functions, including those related to pathogenicity. elifesciences.org The metabolic intermediate acetyl phosphate (B84403), derived from this compound metabolism, has been shown to modulate bacterial virulence. elifesciences.org

Plant Metabolism and Defense Mechanisms

Role in Carbon Homeostasis and Development

In plants, this compound plays a significant role in carbon homeostasis and is integral to normal development. It is a key metabolic intermediate that, through its conversion to acetyl-CoA, links various anabolic and catabolic pathways. nih.govnih.gov Plants have mechanisms to produce and metabolize this compound, ensuring its levels are maintained within a physiological range to support growth and development. nih.gov

The primary sources of this compound in plants include the oxidation of ethanol, which can occur under hypoxic conditions, and the non-oxidative decarboxylation of pyruvate. nih.gov To prevent the potentially toxic accumulation of this compound, plants employ this compound-activating enzymes to convert it into acetyl-CoA. nih.gov Two key enzymes involved in this process are ACETYL-COA SYNTHETASE (ACS), located in the plastids, and this compound NON-UTILIZING1 (ACN1), found in the peroxisomes. nih.govplantae.org

These distinctly localized enzymes provide metabolic flexibility. The plastid-localized ACS is important for metabolizing cellular this compound and contributing to the de novo biosynthesis of fatty acids and the amino acid leucine (B10760876). nih.govplantae.org The peroxisomal ACN1 facilitates the incorporation of this compound into organic acids and other amino acids. nih.govplantae.org This compartmentalization allows for the coordinated regulation of acetyl-CoA pools for different metabolic functions.

The importance of maintaining this compound homeostasis is evident in mutant plants lacking both ACS and ACN1. These double mutants exhibit delayed growth and sterility, which is associated with the hyperaccumulation of cellular this compound and a decrease in acetyl-CoA-derived intermediates. nih.govplantae.org This demonstrates that the proper metabolism of this compound is crucial for providing the necessary building blocks for central metabolism and, consequently, for normal plant development. nih.gov Exogenous application of this compound can also be metabolized by plant cells and incorporated into metabolites of the TCA cycle, gluconeogenesis, and amino acid biosynthesis. frontiersin.orgescholarship.org However, high concentrations of external this compound can inhibit plant cell growth. escholarship.org

Contribution to Secondary Metabolite Biosynthesis (e.g., Flavonoids, Polyketides)

The this compound pathway, also known as the polyketide pathway, is a fundamental biosynthetic route for a wide array of plant secondary metabolites, including flavonoids and polyketides. nih.govwikipedia.org This pathway utilizes acetyl-CoA as the primary building block for the synthesis of complex carbon skeletons.

The biosynthesis of flavonoids, a major class of plant secondary products involved in processes like UV protection and defense, involves a combination of the phenylpropanoid pathway and the this compound pathway. nih.gov While the phenylpropanoid pathway provides a precursor molecule (p-coumaroyl-CoA), the this compound pathway supplies malonyl-CoA units for the subsequent chain elongation reactions catalyzed by chalcone (B49325) synthase. nih.gov Malonyl-CoA is produced from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). nih.gov Therefore, the availability of cytosolic acetyl-CoA derived from this compound is crucial for flavonoid production. nih.govoup.com

Polyketides are another diverse group of natural products synthesized through the this compound pathway. sips.org.in Their biosynthesis involves the sequential condensation of two-carbon units derived from acetyl-CoA and malonyl-CoA, similar to fatty acid synthesis. wikipedia.orgsips.org.in However, in polyketide synthesis, the reduction steps that are characteristic of fatty acid synthesis may be partially or completely omitted, leading to a wide variety of structures, including aromatic compounds like anthraquinones. sips.org.in

The central role of the this compound pathway at the interface of primary and secondary metabolism underscores the importance of this compound in generating the chemical diversity observed in plants. nih.govwikipedia.org By providing the fundamental carbon units, this compound metabolism supports the synthesis of compounds that are vital for the plant's interaction with its environment.

Mediating Induced Defense Responses (e.g., volatile production, oxylipin pathways)

This compound is a precursor to a variety of compounds that mediate induced defense responses in plants against herbivores and pathogens. A key aspect of this is the production of volatile organic compounds (VOCs) that can act as signaling molecules.

One important group of defense-related volatiles derived from the this compound pathway are the green leaf volatiles (GLVs). These compounds, which include C6-aldehydes, alcohols, and their this compound esters, are rapidly released upon tissue damage. frontiersin.orgnih.gov A prominent example is (Z)-3-hexenyl this compound, which is synthesized from the oxylipin pathway. researchgate.netresearchgate.net The oxylipin pathway is activated by wounding and leads to the production of various signaling molecules. Hexenyl this compound is often a predominant compound in the volatile blends emitted by wounded or herbivore-infested plants. researchgate.netresearchgate.net

These volatile this compound esters play a crucial role in indirect plant defense by attracting natural enemies of the attacking herbivores, such as parasitoid wasps. researchgate.netresearchgate.net This "call for help" is a sophisticated defense strategy that enhances the plant's ability to fend off attackers. In addition to their role in indirect defense, some this compound-related compounds, like hexanoic acid (which is synthesized from this compound), can prime the plant's defense systems. ppjonline.org Priming involves preparing the plant for a more rapid and robust defense response upon subsequent attack, often through the salicylic (B10762653) acid and jasmonic acid signaling pathways. ppjonline.org

Animal Systems (mechanistic focus, non-human clinical)

Brain Metabolism and Neurological Functions (e.g., spatial memory enhancement, myelination)

This compound serves as a significant energy substrate for the brain, particularly for glial cells, and plays a role in various neurological functions. In animal models, this compound supplementation has been shown to increase brain acetyl-CoA levels, which can, in turn, enhance brain energy metabolism. nih.gov This is evidenced by a significant increase in brain phosphocreatine (B42189), an energy reserve, following this compound administration in rats. nih.gov

Recent studies have highlighted the role of this compound in cognitive functions, such as spatial memory. In female mice, this compound has been demonstrated to enhance dorsal hippocampus-dependent spatial memories. This effect is not observed in male mice, suggesting a sex-specific mechanism. The enhancement of spatial memory is linked to epigenetic and transcriptional remodeling in the dorsal hippocampus. Specifically, this compound increases the acetylation of histone variant H2A.Z, leading to the upregulation of genes associated with spatial learning. nih.govembopress.org Furthermore, this compound supplementation has been shown to rescue cognitive deficits in a mouse model of ARID1A haploinsufficiency, a condition associated with cognitive disorders. The rescue mechanism involves the restoration of H3K27 acetylation levels at the promoters of neuronal genes, thereby reversing the abnormal gene expression and ameliorating neuronal deficits. embopress.org

This compound also appears to play a role in myelination, the process of forming a myelin sheath around nerve fibers, which is crucial for proper nerve impulse conduction. und.edu In a mouse model of experimental autoimmune encephalomyelitis (EAE), a demyelinating disease, this compound supplementation was found to reduce disease progression and alter the lipid content of the central nervous system (CNS) and myelin. und.edu The mechanism may involve the promotion of fatty acid synthesis, a critical process for building the lipid-rich myelin sheath. This compound treatment was observed to decrease the levels of phosphorylated acetyl-CoA carboxylase, the inactive form of an enzyme involved in fatty acid synthesis, suggesting a shift towards its active form. und.edu While oligodendrocytes are the primary cells responsible for myelination in the CNS, they can utilize this compound for myelin lipid biosynthesis. nih.gov Some research also suggests that glatiramer this compound, a drug used in the treatment of multiple sclerosis, may inhibit the degradation of myelin basic protein, a key component of the myelin sheath. nih.gov

Interactive Data Table: Effect of this compound on Spatial Memory in Mice

| Treatment Group | Sex | Brain Region | Key Molecular Change | Behavioral Outcome | Source |

|---|---|---|---|---|---|

| This compound | Female | Dorsal Hippocampus | Increased H2A.Z acetylation | Enhanced spatial memory | nih.govembopress.org |

| Control | Female | Dorsal Hippocampus | Baseline H2A.Z acetylation | Normal spatial memory | nih.govembopress.org |

| This compound | Male | Dorsal Hippocampus | No significant change in H2A.Z acetylation | No effect on spatial memory | nih.govembopress.org |

| Control | Male | Dorsal Hippocampus | Baseline H2A.Z acetylation | Normal spatial memory | nih.govembopress.org |

Hepatic Metabolism and Energy Stress Responses

The liver plays a central role in this compound metabolism, particularly during conditions of energy stress such as diabetes and prolonged starvation. nih.govresearchgate.net In these states, there is an overproduction of this compound to levels comparable to those of ketone bodies. nih.gov This increase in this compound is not primarily from dietary sources or gut microbiota but is endogenously produced in the liver. und.edu

The mechanistic basis for this increased hepatic this compound production involves the upregulation of specific enzymes. Studies in mice have shown that under energy stress, the expression of acyl-CoA thioesterase 12 (ACOT12) and ACOT8 is dramatically increased in the liver. nih.gov These enzymes facilitate the conversion of acetyl-CoA, derived from the breakdown of free fatty acids, into this compound and Coenzyme A (CoA). nih.gov

This hepatic production of this compound serves as a crucial adaptive response to energy stress. The generated this compound is released into the bloodstream and utilized by extrahepatic tissues, including the brain, as an alternative energy source, much like ketone bodies. und.edunih.gov This provides vital fuel for essential organs when glucose availability is limited. und.edu In rabbits, this compound administration has been shown to reduce triglyceride content in the liver by inhibiting fatty acid synthesis and enhancing fatty acid oxidation and lipid output. nih.gov

Interactive Data Table: Hepatic this compound Production Under Energy Stress in Mice

| Condition | Key Enzymes Upregulated in Liver | Metabolic Substrate | Primary Product | Physiological Role | Source |

|---|---|---|---|---|---|

| Diabetes | ACOT12, ACOT8 | Free Fatty Acids (via Acetyl-CoA) | This compound | Energy for extrahepatic tissues | nih.gov |

| Starvation | ACOT12, ACOT8 | Free Fatty Acids (via Acetyl-CoA) | This compound | Energy for extrahepatic tissues | nih.gov |

| Normal Fed State | Baseline expression | Glucose | Acetyl-CoA (for TCA cycle) | Normal cellular respiration | nih.gov |

Role in Specific Non-Human Cell Types (e.g., macrophages, neuronal cells)

This compound exerts diverse and sometimes opposing effects on different cell types, particularly immune cells like macrophages and neuronal cells.

In macrophages, this compound's role in inflammation is complex. Some studies indicate that this compound can have anti-inflammatory effects. For instance, short-term exposure to high-dose exogenous this compound has been shown to protect mice from sepsis by inhibiting glycolysis in macrophages. nih.govresearchgate.net This is achieved by suppressing the acetylation of NF-κB p65, a key transcription factor in the inflammatory response. nih.gov In another context, this compound supplementation was found to upregulate miR-493-3p, which in turn downregulates the macrophage migration inhibitory factor (MIF), thereby inhibiting macrophage recruitment. researchgate.net Conversely, other research suggests a pro-inflammatory role for this compound in macrophages. In the context of a bacterial infection with Streptococcus pneumoniae, this compound was found to enhance the killing ability of alveolar macrophages by increasing the production of interleukin-1β (IL-1β) and nitric oxide (NO). ufmg.brnih.gov This effect was dependent on the activation of the NLRP3 inflammasome and an increase in glycolysis, leading to greater HIF-1α activity. ufmg.brnih.gov

In the context of neuronal cells, this compound is preferentially transported and metabolized by astrocytes. nih.gov However, neurons also have the capacity to utilize this compound, although this may be more limited under normal conditions. nih.gov this compound that enters astrocytes is converted to acetyl-CoA and can enter the tricarboxylic acid (TCA) cycle or be used for the synthesis of glutamine, which is then transferred to neurons for glutamate (B1630785) synthesis. nih.gov Studies in rats have shown that this compound supplementation can increase brain energy stores by elevating phosphocreatine levels. nih.gov In a mouse model of a genetic disorder leading to cognitive deficits, this compound supplementation was able to restore the expression of neuronal genes by increasing H3K27 acetylation at their promoters, suggesting a role in epigenetic regulation of neuronal function. embopress.org

Interactive Data Table: Mechanistic Effects of this compound on Macrophages and Neuronal Cells

| Cell Type | Condition/Model | Mechanism of Action | Observed Effect | Source |

|---|---|---|---|---|

| Macrophage | Sepsis (in vivo) | Inhibition of glycolysis, decreased acetylation of NF-κB p65 | Anti-inflammatory, protective | nih.govresearchgate.net |

| Macrophage | S. pneumoniae infection (in vitro) | Increased glycolysis, HIF-1α activity, NLRP3 inflammasome activation | Pro-inflammatory, enhanced bacterial killing (via IL-1β and NO) | ufmg.brnih.gov |

| Neuronal Cell | ARID1A haploinsufficiency (in vivo) | Increased H3K27 acetylation at neuronal gene promoters | Restoration of neuronal gene expression, rescued cognitive deficits | embopress.org |

| Astrocyte | Normal (in vivo) | Preferential uptake and conversion to acetyl-CoA | Energy production, glutamine synthesis for neurons | nih.gov |

Regulation of Acetate Metabolism and Homeostasis

Enzymatic Control and Feedback Inhibition